Phosphoric acid, cadmium salt

Vue d'ensemble

Description

Phosphoric acid, cadmium salt is a compound of phosphorus and cadmium . It is produced from relatively abundant supplies of phosphate rock . The major use of phosphate is to supply phosphorus, one of the three essential plant foods—nitrogen, phosphorus, and potassium .

Synthesis Analysis

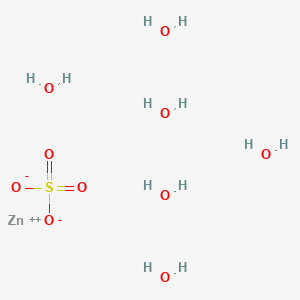

The synthesis of phosphoric acid, cadmium salt involves the reaction of cadmium sulfate CdSO4, phosphoric acid H3PO4, urea 1 mol/L, and sodium dodecyl sulfate (SDS) 0.01 mol/L . The biochar derived from banana pseudostem is a promising biosorbent for Cd removal from industrial phosphoric acid .

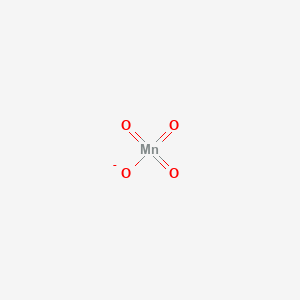

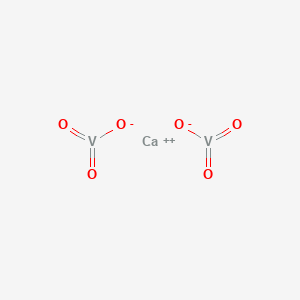

Molecular Structure Analysis

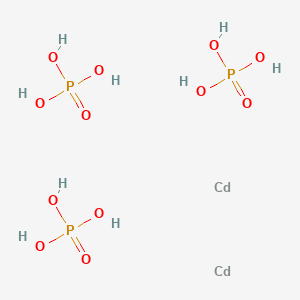

The molecular formula of phosphoric acid, cadmium salt is Cd2H9O12P3 . The molecular weight is 518.81 g/mol .

Chemical Reactions Analysis

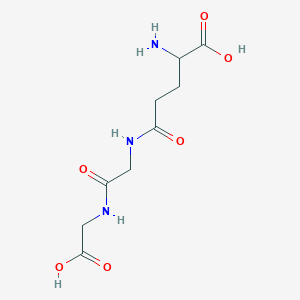

The adsorption of Cd (II) onto phosphoric acid, cadmium salt involves ion exchange, mineral precipitation, complexation with oxygen-containing functional groups (OFGs), cation-π interaction, electrostatic interaction, and physical adsorption .

Physical And Chemical Properties Analysis

Phosphoric acid, cadmium salt is a colorless, odorless phosphorus-containing inorganic acid . It is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++ .

Applications De Recherche Scientifique

Removal of Cadmium from Industrial Phosphoric Acid

Cadmium salt of phosphoric acid plays a significant role in the removal of heavy metal ions, particularly from phosphoric acid medium . Biochar, generated from waste biomass like banana pseudostem, is used as a low-cost and non-toxic material for this purpose . The biochar’s adsorption efficiency towards Cd removal from industrial phosphoric acid has been evaluated and found promising .

Purification of Phosphoric Acid

Cadmium salt is used in the purification of phosphoric acid. Commercial resins bearing sulfonic, amino phosphonic, or phosphonic/sulfonic reactive groups have been tested for the removal of iron and cadmium from phosphoric acid solutions . The sulfonic-based resin is more selective for Cd, especially at high phosphoric acid concentration and low sorbent dosage .

Agriculture and Fertilizer Production

Phosphoric acid, which often contains cadmium, is widely used in the production of fertilizers . The presence of cadmium in the phosphoric acid used for fertilizer production can be a concern due to its potential environmental impact.

Food Industry

Phosphoric acid is used as an additive in the food industry . However, the presence of cadmium in the phosphoric acid used in food applications needs to be carefully managed due to potential health risks.

Water Treatment

Phosphoric acid is used in water treatment processes . The presence of cadmium in the phosphoric acid used for water treatment can influence the effectiveness of the treatment process and the quality of the treated water.

Animal Feed Supplements

Phosphoric acid is also used in animal feed supplements . The cadmium content in the phosphoric acid used for this purpose needs to be carefully controlled to ensure the health and safety of the animals.

Mécanisme D'action

Target of Action

Phosphoric acid, cadmium salt, also known as cadmium;phosphoric acid, primarily targets divalent cations such as Fe++, Cu++, Ca++, and Mg++ . It is used in the removal of iron and cadmium from phosphoric acid solutions .

Mode of Action

The compound interacts with its targets by binding to them. The sulfonic-based resin (MTC1600H) is more selective for Cd (against Fe), especially at high phosphoric acid concentration and low sorbent dosage . This interaction leads to changes in the concentration of these cations in the solution.

Biochemical Pathways

The affected biochemical pathways primarily involve the transport and distribution of divalent cations. The compound’s action disrupts the balance of these cations, leading to changes in their concentrations . The downstream effects of this disruption can vary depending on the specific cation involved and the environmental context.

Pharmacokinetics

It is known that the compound can be absorbed and distributed widely in the body as phosphate . The compound’s impact on bioavailability is likely related to its ability to bind and sequester divalent cations .

Result of Action

The primary result of the compound’s action is the removal of iron and cadmium from phosphoric acid solutions . This can lead to changes in the concentrations of these metals in the solution, which can have various downstream effects depending on the specific context.

Action Environment

The action of phosphoric acid, cadmium salt can be influenced by various environmental factors. For example, the compound’s action is more effective at high phosphoric acid concentrations and low sorbent dosages . Additionally, the compound’s efficacy and stability can be affected by the presence of other substances in the environment, such as other divalent cations .

Safety and Hazards

Orientations Futures

The development of a cost-efficient and sustainable production process for removing Cd from phosphates and their derivatives is still a major challenge . This can be explained by the surging price of raw materials and energy and competition among producers of phosphate fertilizers that are valued by farmers for their enhanced effectiveness .

Propriétés

IUPAC Name |

cadmium;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIEZXPVDTBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Cd].[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2H9O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930124 | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, cadmium salt | |

CAS RN |

13847-17-1 | |

| Record name | Phosphoric acid, cadmium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The abstract mentions cadmium being a concern in the phosphate fertilizer industry. Why is cadmium found in phosphoric acid, and what makes it an environmental concern?

A1: Cadmium is often found as a natural contaminant in phosphate rock, the primary source material for phosphoric acid production []. During the production process, cadmium can leach into the phosphoric acid. This is problematic because:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)